Triphenyltin

Catalog No.
S622313
CAS No.
892-20-6
M.F
C18H15Sn
M. Wt
350 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenyltin

CAS Number

892-20-6

Product Name

Triphenyltin

Molecular Formula

C18H15Sn

Molecular Weight

350 g/mol

InChI

InChI=1S/3C6H5.Sn/c3*1-2-4-6-5-3-1;/h3*1-5H;

InChI Key

SBXWFLISHPUINY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Synonyms

stannane, triphenyl-, tin, triphenyl-, hydride, triphenylstannane, triphenylstannyl hydride, triphenyltin, triphenyltin hydride

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3

Triphenyltin hydride (Ph3SnH) is a premier organotin reducing agent and hydrogen atom donor widely utilized in radical-mediated dehalogenations, Barton-McCombie deoxygenations, and transition-metal-catalyzed hydrostannations [1]. Characterized by its highly reactive Sn-H bond, this reagent serves as a critical precursor for generating stannyl radicals and synthesizing complex vinylstannanes[2]. In procurement contexts, it is primarily evaluated against its ubiquitous alkyl-based counterpart, tributyltin hydride, where Ph3SnH differentiates itself through accelerated hydrogen atom transfer kinetics and a significantly more favorable downstream byproduct clearance profile[3].

Defaulting to the more common tributyltin hydride (Bu3SnH) often compromises both reaction outcomes and downstream processability [1]. Kinetically, the slower hydrogen atom donation rate of Bu3SnH can fail to trap highly reactive, short-lived radical intermediates, leading to undesired side reactions such as premature cyclization or rearrangement [2]. Process-wise, tributyltin reactions generate highly lipophilic, liquid byproducts that notoriously streak during silica gel chromatography, often requiring stoichiometric chemical scavengers like potassium fluoride or specialized fluorous resins for complete removal [1]. Substituting with triphenyltin hydride resolves these bottlenecks by providing superior radical quenching speeds and generating crystalline, easily separable byproducts [3].

Superior Hydrogen Atom Transfer (HAT) Kinetics for Radical Trapping

Kinetic studies comparing group 14 metal hydrides demonstrate that triphenyltin hydride is a significantly faster hydrogen atom donor than tributyltin hydride [1]. In standardized assays measuring second-order rate constants for H-atom transfer to primary alkyl radicals, triphenyltin hydride achieves a rate of approximately 1.0 × 10^8 M^-1 s^-1 [1]. In contrast, tributyltin hydride operates at a slower rate of 1.2 × 10^7 M^-1 s^-1 [1]. This order-of-magnitude kinetic advantage is crucial for intercepting short-lived radical species before competitive pathways can degrade target yields[2].

Evidence DimensionSecond-order rate constant for H-atom transfer
Target Compound Data~1.0 × 10^8 M^-1 s^-1
Comparator Or Baseline~1.2 × 10^7 M^-1 s^-1 (Tributyltin hydride)
Quantified Difference~8.3-fold faster hydrogen atom donation rate
ConditionsAmbient temperature radical reduction assays

The accelerated HAT rate ensures the successful trapping of transient radical intermediates, directly increasing yields in complex cascade or rearrangement-prone syntheses.

Enhanced Downstream Clearance of Stannyl Byproducts

A major procurement consideration for organotin reagents is the cost and labor of removing toxic tin byproducts[1]. Reactions utilizing tributyltin hydride generate non-polar, liquid tributyltin halides that co-elute with many organic products and require aggressive treatments (e.g., KF precipitation or specialized silica) to achieve acceptable purity[1]. Conversely, triphenyltin hydride yields triphenyltin halides (such as Ph3SnCl), which are crystalline solids with distinct polarity profiles [2]. This physical difference allows for straightforward separation via standard silica gel chromatography or simple precipitation, bypassing the need for expensive scavenger resins [3].

Evidence DimensionByproduct physical state and chromatographic mobility
Target Compound DataYields crystalline, polarizable triphenyltin halide solids (e.g., Ph3SnCl)
Comparator Or BaselineYields lipophilic, streaking tributyltin halide liquids
Quantified DifferenceEnables standard silica gel separation without specialized fluoride scavengers
ConditionsPost-reaction workup and purification

Eliminating the need for complex fluoride-based scavenging or specialized resins significantly reduces downstream processing time and material costs.

Differentiated Regiocontrol in Transition-Metal Catalyzed Hydrostannation

In the synthesis of functionalized vinylstannanes via palladium-catalyzed hydrostannation, the choice of tin hydride dictates the regiochemical outcome [1]. Triphenyltin hydride exerts distinct steric and electronic directing effects compared to alkyltin hydrides [2]. For example, in the hydrostannation of certain terminal and conjugated alkynes, the use of triphenyltin hydride can shift the isomer distribution, providing complementary or superior access to specific alpha- or beta-stannylated isomers that are otherwise difficult to isolate when using tributyltin hydride [1].

Evidence DimensionRegioisomer distribution (alpha vs beta addition)
Target Compound DataModulates regioselectivity via bulky, electron-withdrawing phenyl groups
Comparator Or BaselineTributyltin hydride (alkyl-directed regioselectivity)
Quantified DifferenceProvides complementary access to specific vinylstannane isomers
ConditionsPalladium-catalyzed alkyne hydrostannation

Procuring this specific hydride allows synthetic chemists to access critical vinylstannane building blocks for cross-coupling that are inaccessible with standard alkyltin reagents.

Trapping of Short-Lived Radical Intermediates in Cascade Syntheses

Due to its ~8.3-fold faster hydrogen atom transfer rate compared to tributyltin hydride, triphenyltin hydride is the reagent of choice for complex radical cascade reactions [1]. It is specifically procured when intermediate radicals are prone to undesired premature cyclization, fragmentation, or rearrangement, ensuring the radical is quenched exactly at the desired stage of the synthetic sequence [2].

High-Purity Pharmaceutical Intermediate Synthesis

In late-stage syntheses where strict limits on heavy metal contamination apply, triphenyltin hydride is preferred over tributyltin hydride [3]. The ability to easily precipitate or chromatographically separate the solid triphenyltin halide byproducts without using aggressive fluoride treatments protects sensitive functional groups and streamlines the path to high-purity active pharmaceutical ingredient (API) precursors [3].

Stereoselective Synthesis of Vinylstannanes for Stille Couplings

Triphenyltin hydride is selected for the transition-metal-catalyzed hydrostannation of alkynes when specific regiocontrol is required [4]. The unique steric bulk and electronic properties of the triphenylstannyl group guide the addition across the triple bond, yielding specific alkenylstannane isomers that serve as essential, high-value coupling partners in subsequent Stille cross-coupling reactions [4].

UNII

95T92AGN0V

Other CAS

17272-58-1

Wikipedia

Triphenyltin hydride

Dates

Last modified: 08-15-2023

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